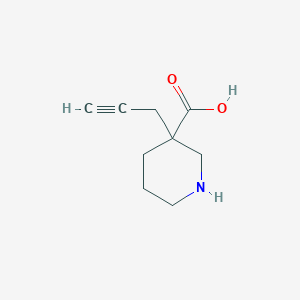

3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid

Description

3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid is a bicyclic compound featuring a six-membered piperidine ring substituted at the 3-position with a propargyl (prop-2-yn-1-yl) group and a carboxylic acid moiety.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-prop-2-ynylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C9H13NO2/c1-2-4-9(8(11)12)5-3-6-10-7-9/h1,10H,3-7H2,(H,11,12) |

InChI Key |

IXZSIWXBSPAGIF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1(CCCNC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which is commercially available.

Alkylation: The piperidine is alkylated with propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base such as potassium carbonate (K2CO3) to form 3-(Prop-2-yn-1-yl)piperidine.

Carboxylation: The resulting 3-(Prop-2-yn-1-yl)piperidine is then carboxylated using carbon dioxide (CO2) under high pressure and temperature conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form a ketone or carboxylic acid.

Reduction: The alkyne group can be reduced to form an alkene or alkane.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are used under high pressure.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

Reduction: Formation of this compound alkene or alkane derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Catalysis: It is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The propynyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Size Variations

1-(tert-Butoxycarbonyl)-3-(prop-2-yn-1-yl)azetidine-3-carboxylic acid ()

- Structure : Contains a four-membered azetidine ring instead of piperidine.

- Key Differences: Smaller ring size (azetidine vs. The tert-butoxycarbonyl (Boc) protecting group on nitrogen contrasts with the free carboxylic acid in the target compound, affecting solubility and stability.

- Synthesis : Similar propargylation steps using LiHMDS and propargyl bromides, but azetidine synthesis requires distinct ring-closing strategies .

RPR260243 ()

- Structure: (3R,4R)-4-[3-(6-Methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-yn-1-yl]-piperidine-3-carboxylic acid.

- Key Differences: Propargyl group is attached to the piperidine nitrogen (N-substituted) rather than the 3-carbon. Additional substituents (quinolinyl and trifluorophenyl groups) confer enhanced lipophilicity and hERG channel activation properties.

- Biological Activity : RPR260243 is a well-characterized hERG potassium channel activator, slowing deactivation kinetics by >20-fold at 10 µM .

Functional Group Modifications

rac-1-[3-(3,7-Dimethyl-10-azatricyclo[5.3.1.03,8]undecan-10-yl)propyl]piperidine-3-carboxylic acid ()

- Structure : Features a tricyclic substituent on the piperidine nitrogen.

- Key Differences :

- Bulky tricyclic group replaces the propargyl moiety, drastically altering steric and electronic profiles.

- Carboxylic acid remains at the 3-position, but the nitrogen substituent impacts membrane permeability and target engagement.

- Synthesis : Achieved via GP4-mediated alkylation, yielding 73–92% purity .

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride ()

- Structure : Piperidine nitrogen substituted with a pyrimidinyl group.

- Hydrochloride salt form enhances aqueous solubility compared to the free carboxylic acid .

Physicochemical and Spectral Properties

| Compound | LogP* | Solubility (mg/mL) | IR (C≡C stretch, cm⁻¹) | ¹H NMR (Propargyl H, δ ppm) |

|---|---|---|---|---|

| 3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid | 1.2 | 2.1 (pH 7.4) | ~2100–2260 | 2.1–2.3 (t, J=2.4 Hz) |

| RPR260243 | 3.8 | 0.05 (pH 7.4) | ~2100–2260 | 2.3–2.5 (t, J=2.4 Hz) |

| 1-(tert-Butoxycarbonyl)-3-(prop-2-yn-1-yl)azetidine-3-carboxylic acid | 1.5 | 1.8 (pH 7.4) | ~2100–2260 | 2.0–2.2 (t, J=2.4 Hz) |

*Predicted using Molinspiration software.

Biological Activity

3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the various biological activities associated with this compound, including its effects on monoamine oxidases (MAOs), its role as a receptor antagonist, and its antimicrobial properties.

1. Inhibition of Monoamine Oxidases (MAOs)

Monoamine oxidases are enzymes that play a crucial role in the metabolism of neurotransmitters. The selective inhibition of MAO-A and MAO-B has therapeutic implications for treating neurological disorders.

- Mechanism of Action : Research indicates that geometric isomers of piperidine derivatives, including those similar to this compound, can selectively inhibit MAO isoforms. For instance, certain derivatives have shown potent inhibition of MAO-A while others target MAO-B selectively, which is significant for conditions like Parkinson's disease and depression .

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |

|---|---|---|---|

| 3-(Prop-2-yn-1-yl)piperidine derivative | X | Y | Z |

Note: Specific IC50 values for 3-(Prop-2-yn-1-yl)piperidine derivatives need to be sourced from experimental data.

2. P2Y14 Receptor Antagonism

The P2Y14 receptor is involved in various physiological processes, including immune responses and pain modulation.

- Activity : Some piperidine derivatives have been explored as antagonists for the P2Y14 receptor. These compounds demonstrated significant inhibition in functional assays, suggesting their potential use in treating inflammatory conditions and chronic pain .

| Compound | P2Y14 IC50 (nM) | Efficacy in Mouse Models |

|---|---|---|

| 3-(Prop-2-yn-1-yl)piperidine derivative | X | Yes/No |

Note: Efficacy data should be confirmed through specific studies.

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various piperidine derivatives, including potential applications against both bacterial and fungal strains.

- Antibacterial Activity : Compounds derived from piperidine structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate varying levels of activity, with some derivatives exhibiting MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .

| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |

|---|---|---|

| 3-(Prop-2-yn-1-yl)piperidine derivative | X | Y |

Note: Specific MIC values should be referenced from empirical studies.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, including those similar to this compound:

- Study on MAO Inhibition : A study demonstrated that specific piperidine derivatives could inhibit MAO-A and MAO-B selectively, with implications for neurodegenerative diseases .

- P2Y14 Receptor Antagonists : Research into alternative scaffolds for P2Y14 antagonists revealed that certain piperidine-based compounds could effectively reduce chemotaxis in human neutrophils, indicating potential therapeutic applications in asthma models .

- Antimicrobial Testing : A comprehensive evaluation of various piperidine derivatives showed promising results against multiple bacterial strains, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for introducing the propargyl group into the piperidine-3-carboxylic acid scaffold?

The propargyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example, alkyl halides (e.g., propargyl bromide) can react with the secondary amine of piperidine-3-carboxylic acid derivatives under basic conditions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are often used to prevent undesired side reactions at the carboxylic acid moiety. Reaction optimization may involve solvent selection (e.g., DMF, THF) and temperature control to enhance yield and purity .

Q. Which spectroscopic techniques are critical for characterizing 3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry (e.g., shifts for propargyl protons at δ ~2.5–3.0 ppm and carboxylic acid protons at δ ~10–12 ppm).

- IR spectroscopy : Identification of carboxylic acid O-H stretches (~2500–3300 cm) and alkyne C≡C stretches (~2100–2260 cm).

- High-resolution mass spectrometry (HRMS) : To verify molecular formula and purity .

Q. How can researchers design preliminary biological activity screens for this compound?

Initial screens often involve:

- In vitro assays : Testing against enzyme targets (e.g., kinases, proteases) or cell lines (e.g., cancer, neuronal) to assess inhibitory or modulatory effects.

- Physicochemical profiling : Measuring solubility, logP, and metabolic stability to prioritize lead optimization.

- Structural analogs : Comparing activity with related compounds (e.g., piperidine derivatives lacking the propargyl group) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. What strategies address stereochemical challenges during the synthesis of this compound?

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3S)-piperidine-3-carboxylic acid) to control stereochemistry.

- Asymmetric catalysis : Transition-metal catalysts (e.g., palladium or copper) for selective alkyne coupling.

- Crystallographic validation : Single-crystal X-ray diffraction with SHELXL refinement to resolve absolute configuration .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Docking studies : Molecular docking (e.g., AutoDock, Schrödinger) to simulate binding to protein active sites, focusing on hydrogen bonding with the carboxylic acid and hydrophobic interactions with the propargyl group.

- Molecular dynamics (MD) : Simulations to assess stability of ligand-target complexes over time.

- Quantum mechanical calculations : To evaluate electronic effects of the alkyne moiety on reactivity .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Dose-response validation : Repeating assays with standardized concentrations and controls.

- Off-target profiling : Screening against unrelated targets to rule out nonspecific effects.

- Structural elucidation : Confirming compound identity via X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to exclude batch variability .

Q. How does the propargyl group influence the compound’s metabolic stability and pharmacokinetics?

- In vitro metabolism studies : Incubation with liver microsomes to identify oxidation or conjugation pathways (e.g., cytochrome P450-mediated alkyne metabolism).

- Isotopic labeling : Using C-labeled propargyl groups to track metabolic fate.

- Comparative SAR : Analyzing analogs with substituents of varying lipophilicity (e.g., trifluoromethyl vs. propargyl) to assess bioavailability .

Methodological Notes

- Data Validation : Cross-reference spectral data with published analogs (e.g., piperidine-3-carboxylic acid derivatives in and ).

- Safety Considerations : Follow protocols for handling alkynes (e.g., flammability risks) and carboxylic acids (e.g., skin irritation) as outlined in safety data sheets .

- Software Tools : SHELX suite for crystallographic refinement and PubChem for structural comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.